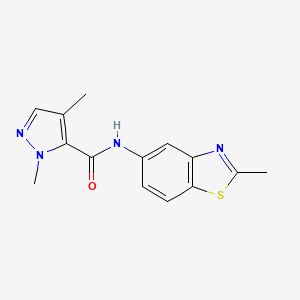
1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide, also known as DM-BTZ-PC, is a novel small molecule that has been studied for its potential as an anti-cancer therapeutic. DM-BTZ-PC has a unique structure, containing both a pyrazole and a benzothiazole moiety, and has been shown to exhibit anti-cancer activity in vitro and in vivo.
科学的研究の応用
1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential anti-cancer applications. In vitro studies have shown that 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is able to inhibit the proliferation of various cancer cell lines, including those derived from breast, prostate, and colon cancers. In vivo studies have also demonstrated that 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is able to reduce the growth of tumor xenografts in mice. Furthermore, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to be effective in combination with other chemotherapeutic agents, such as doxorubicin and cisplatin.
作用機序
The exact mechanism of action of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed that 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide targets multiple pathways involved in cancer cell proliferation and survival. In particular, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of multiple kinases, including the epidermal growth factor receptor (EGFR) and the c-Met receptor tyrosine kinase (RTK). In addition, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to inhibit the expression of multiple oncogenes, such as c-Myc and cyclin D1.
Biochemical and Physiological Effects
1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to have multiple biochemical and physiological effects. In vitro studies have demonstrated that 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is able to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. In addition, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Furthermore, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to inhibit the expression of multiple angiogenic factors, such as VEGF and PDGF.
実験室実験の利点と制限
The use of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide for laboratory experiments has several advantages. First, the synthesis of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is relatively simple and efficient, with yields of up to 95%. Second, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is stable and can be stored at room temperature for extended periods of time. Finally, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to be effective at low concentrations, making it ideal for use in laboratory experiments. However, there are some limitations to the use of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide for laboratory experiments. First, the exact mechanism of action of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is not yet fully understood. Second, the long-term effects of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide on human health are not yet known.
将来の方向性
There are several potential future directions for the study of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide. First, further research is needed to better understand the exact mechanism of action of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide. Second, additional studies are needed to determine the long-term safety and efficacy of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide. Third, further studies are needed to explore the potential synergistic effects of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide with other chemotherapeutic agents. Finally, additional research is needed to develop new methods of synthesizing 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide that are more efficient and cost-effective.
合成法
1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide can be synthesized from the reaction of 1,4-dimethyl-N-methyl-1H-pyrazole-5-carboxamide and 2-methyl-1,3-benzothiazol-5-yl chloride. This reaction is carried out in an aqueous solution at room temperature, and the reaction is completed in two steps. First, the pyrazole and benzothiazole moieties are combined to form the desired molecule. Second, the resulting molecule is then reacted with a suitable base, such as sodium hydroxide, to form the desired product. The reaction is highly efficient, with yields of up to 95%.
特性
IUPAC Name |
2,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-7-15-18(3)13(8)14(19)17-10-4-5-12-11(6-10)16-9(2)20-12/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGJQEBMETVYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6581045.png)
![2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B6581051.png)
![7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6581076.png)
![7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6581090.png)
![1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6581098.png)
![3-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6581105.png)
![1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine](/img/structure/B6581111.png)
![1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6581119.png)
![1-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(thiophen-2-yl)urea](/img/structure/B6581127.png)
![3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581129.png)
![2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6581141.png)
![6-(4-ethoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6581149.png)
![N-(2,5-dichlorophenyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581151.png)
![N-(3,3-diphenylpropyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581157.png)